molecular formula C12H17NO B8812258 1-(2-Aminophenyl)cyclohexan-1-ol CAS No. 106795-52-2

1-(2-Aminophenyl)cyclohexan-1-ol

Cat. No.: B8812258
CAS No.: 106795-52-2
M. Wt: 191.27 g/mol
InChI Key: YDYYIWCXMILREQ-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)cyclohexan-1-ol (CAS: 106795-52-2) is a cyclohexanol derivative with a 2-aminophenyl substituent at the 1-position of the cyclohexane ring. Its molecular formula is C₁₂H₁₇NO, and it has a molecular weight of 191.27 g/mol . The compound features two hydrogen bond donors (hydroxyl and amino groups) and two acceptors, contributing to moderate polarity and solubility in polar solvents.

Properties

CAS No.

106795-52-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-aminophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H17NO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9,13H2

InChI Key

YDYYIWCXMILREQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-aminophenyl)cyclohexan-1-ol with structurally or functionally related cyclohexanol derivatives:

Compound Structural Features Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-aminophenyl substituent; hydroxyl at C1 191.27 Moderate polarity, H-bond donors/acceptors; potential antimicrobial or analgesic applications
Tramadol (cis/trans isomers) 3-methoxyphenyl and dimethylaminomethyl substituents 263.38 (free base) μ-opioid receptor agonist; trans-isomer (+)-form is 1/3 as potent as morphine
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol Aminopropyl and methyl substituents; branched alkyl chain 171.28 Lower molecular weight; potential for improved bioavailability
1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride Piperidinylmethyl substituent; dihydrochloride salt 299.84 Enhanced water solubility due to salt formation; possible CNS-targeting applications
4-{[1-(thiophen-2-yl)ethyl]amino}cyclohexan-1-ol Thiophene-containing substituent; aminoethyl linkage 225.35 Sulfur atom introduces distinct electronic properties; potential for diverse receptor binding

Key Observations :

Structural Influence on Activity: Tramadol’s 3-methoxyphenyl and dimethylaminomethyl groups are critical for its opioid activity, whereas the 2-aminophenyl group in the target compound may favor different receptor interactions, possibly antimicrobial (as seen in analogs like 1-(3-chlorophenyl) derivatives ). The thiophene substituent in ’s compound introduces sulfur-based electronic effects, which could enhance binding to enzymes or receptors involving π-π interactions .

Stereochemical Effects: Tramadol’s trans-isomer exhibits higher analgesic activity than the cis-isomer due to better structural mimicry of morphine .

Solubility and Bioavailability :

  • The dihydrochloride salt in ’s compound improves solubility, a strategy applicable to the target compound for pharmaceutical formulations .
  • Lower molecular weight analogs (e.g., 171.28 g/mol in ) may exhibit better membrane permeability compared to the target compound (191.27 g/mol) .

Synthetic Accessibility: The synthesis of this compound could draw from methods used for analogous compounds, such as reductive amination or nucleophilic substitution, as seen in tramadol’s synthesis . details multi-step syntheses for triazole derivatives, suggesting feasible routes for functionalizing the aminophenyl group .

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